molecular formula C11H9NO4 B578798 Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate CAS No. 1253654-50-0

Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate

Cat. No. B578798
CAS RN: 1253654-50-0
M. Wt: 219.196
InChI Key: VTRRUBUQQYWAPX-UHFFFAOYSA-N
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Description

Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate, also known as MOC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its diverse applications in the field of medicinal chemistry. MOC possesses a unique chemical structure that makes it an ideal candidate for drug development.

Mechanism of Action

The mechanism of action of Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate is still not fully understood; however, it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, leading to improved cognitive function. Moreover, this compound has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition results in a decrease in melanin production, leading to skin lightening effects.
Biochemical and Physiological Effects
This compound has been reported to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been reported to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to possess anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate possesses various advantages and limitations for lab experiments. One of the advantages of this compound is its ease of synthesis, which makes it readily available for research purposes. Moreover, this compound possesses a unique chemical structure that makes it an ideal candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

For Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate research include investigating its potential as a therapeutic agent for Alzheimer's disease and cancer.

Synthesis Methods

Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate can be synthesized using various methods; however, the most commonly used method is the one-pot synthesis method. This method involves the reaction of 4-hydroxycoumarin, ethyl acetoacetate, and ammonium acetate in the presence of methanol as a solvent. The reaction is carried out at a temperature of 80-90°C for 6-8 hours. The resulting product is then purified using column chromatography, yielding this compound as a white solid.

Scientific Research Applications

Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been reported to possess various pharmacological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Moreover, this compound has been reported to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

methyl 8-amino-4-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)7-5-16-10-6(9(7)13)3-2-4-8(10)12/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRRUBUQQYWAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C(C1=O)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696997
Record name Methyl 8-amino-4-oxo-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253654-50-0
Record name Methyl 8-amino-4-oxo-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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